molecular formula C26H24N2O6 B613508 Fmoc-D-Dap(Z)-OH CAS No. 387824-80-8

Fmoc-D-Dap(Z)-OH

Cat. No.: B613508
CAS No.: 387824-80-8
M. Wt: 460,49 g/mole
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Dap(Z)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Fmoc group is introduced to protect the α-amino group, while the benzyloxycarbonyl (Z) group protects the side chain amino group. The synthesis can be carried out using standard peptide synthesis techniques, such as Fmoc solid-phase peptide synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Dap(Z)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application .

Scientific Research Applications

Chemistry

Fmoc-D-Dap(Z)-OH is widely used in the synthesis of peptides and peptidomimetics.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the development of peptide-based drugs .

Medicine

This compound is used in the development of therapeutic peptides and peptidomimetics.

Industry

In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes. It is also used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of Fmoc-D-Dap(Z)-OH involves its ability to protect amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, while the Z group is removed under acidic or hydrogenation conditions. This allows for the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. The combination of Fmoc and Z groups allows for efficient synthesis of peptides with minimal side reactions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHZCMBWKGJEC-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678759
Record name 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387824-80-8
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387824-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{[(Benzyloxy)carbonyl]amino}-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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